molecular formula C18H12IN3OS B2900053 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide CAS No. 667910-75-0

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide

Cat. No.: B2900053
CAS No.: 667910-75-0
M. Wt: 445.28
InChI Key: DISSUDQTJRPIAB-UHFFFAOYSA-N
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Description

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is a synthetic small molecule featuring a benzamide scaffold linked to an imidazo[2,1-b]thiazole moiety via a phenyl group. This compound is structurally related to sirtuin modulators and kinase inhibitors, with demonstrated bioactivity in preclinical studies, including anti-diabetic, anti-inflammatory, and anti-tumor effects .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12IN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISSUDQTJRPIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)I)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :

    Formation of the imidazo[2,1-b]thiazole core: This step involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole.

    Coupling with phenyl ring: The imidazo[2,1-b]thiazole intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Introduction of the iodobenzamide moiety: Finally, the phenyl-imidazo[2,1-b]thiazole compound is reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Chemical Reactions Analysis

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The iodobenzamide moiety allows for substitution reactions, where the iodine atom can be replaced with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide has a wide range of scientific research applications :

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including anticancer, antifungal, and antiviral properties. It has been studied for its potential to inhibit the growth of various cancer cell lines and pathogens.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for the treatment of cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide involves its interaction with specific molecular targets and pathways . The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with microbial enzymes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications and Substituent Effects

The imidazo[2,1-b]thiazole core is a privileged scaffold in medicinal chemistry. Key analogs and their functional differences are summarized below:

Key Observations:
  • Substituent Position and Bioactivity : The 4-iodo group in the target compound may improve target selectivity compared to its 2-methoxy analog (Sirtuin modulator 2), as iodine’s bulkiness and electronegativity alter binding pocket interactions .
  • Heterocycle Additions: SRT1720 incorporates a quinoxaline-carboxamide group, enhancing solubility and SIRT1 binding but introducing debate over its mechanism .
  • Antiviral vs. Metabolic Activity : Coumarin-linked derivatives (e.g., 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one) shift activity toward antiviral effects, contrasting with the metabolic focus of benzamide analogs .

Pharmacokinetic and Mechanistic Differences

Table 2: Mechanistic and Pharmacokinetic Profiles
Compound Mechanism of Action Solubility/Stability Cellular Effects
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide Putative SIRT1/kinase modulation Low solubility (iodine hydrophobicity) Induces mitochondrial biogenesis
SRT1720 SIRT1 activation via PGC-1α deacetylation Moderate solubility (piperazine) Increases ATP production
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Kinase inhibition High solubility (sulfonyl group) Reduces cell viability
Key Insights:
  • Solubility : Methylsulfonyl and piperazine groups enhance aqueous solubility compared to iodine or methoxy substituents .
  • Mitochondrial Effects : Both SRT1720 and the target compound promote mitochondrial biogenesis but via distinct pathways (SIRT1 vs. undisclosed kinases) .

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

This compound features an imidazo[2,1-b]thiazole moiety linked to a phenyl ring and an iodobenzamide group. The presence of the imidazo[2,1-b]thiazole structure is associated with a range of biological activities, including anticancer properties and enzyme inhibition.

The primary target of this compound is the SIRT1 enzyme, which plays a crucial role in cellular regulation. Activation of SIRT1 can lead to the deacetylation of various proteins involved in apoptosis, cell survival, and inflammation pathways. This modulation may contribute to the compound's anticancer effects by promoting cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies showed that related imidazo[2,1-b]thiazole derivatives had IC50 values in the nanomolar range against human cervix carcinoma (HeLa) and murine mammary carcinoma (FM3A) cells .
  • These compounds have also been reported to inhibit CDK1, a critical regulator of the cell cycle, further supporting their potential as anticancer agents .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit carbonic anhydrase (CA) isoforms. Notably:

  • The synthesized derivatives showed varying degrees of inhibition against cytosolic isoforms hCA I and hCA II as well as tumor-associated isoforms hCA IX and hCA XII. However, some compounds exhibited Ki values greater than 100 µM for these isoforms, indicating limited efficacy .

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of this compound analogs revealed potent cytotoxic effects against several cancer cell lines. The analogs demonstrated selective toxicity towards cancer cells while showing minimal toxicity towards normal cell lines.

Case Study 2: SIRT1 Activation

Another investigation into the pharmacological properties of this compound highlighted its role as a SIRT1 activator. The activation led to enhanced cellular stress resistance and reduced inflammatory responses in vitro .

Data Tables

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AntiproliferativeHeLa0.86CDK1 inhibition
AntiproliferativeFM3A1.4 - 4.2Induction of apoptosis
CA InhibitionhCA IX>100Carbonic anhydrase inhibition

Q & A

Q. What are the established synthetic routes for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-iodobenzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Core formation : Cyclization of thioamide and α-haloketone precursors to generate the imidazo[2,1-b]thiazole scaffold .
  • Coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 4-iodobenzamide moiety. Solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts are critical for yield optimization .
  • Purification : Flash column chromatography (e.g., hexane:ethyl acetate gradients) or recrystallization ensures purity .

Q. Which analytical techniques are used to confirm the structure and purity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate molecular connectivity and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS) : Confirms molecular weight via [M+H]⁺ or [M−H]⁻ peaks .
  • X-ray Crystallography : Resolves 3D conformation for target interaction studies .

Q. What preliminary biological activities have been reported for imidazo[2,1-b]thiazole derivatives, and how are these assays designed?

Derivatives show antitumor, antimicrobial, and anti-inflammatory activity. Standard assays include:

  • Antiproliferative assays : Cell lines (e.g., HeLa, MDA-MB-231) are treated with compound dilutions (1–100 μM) for 48–72 hours; IC₅₀ values are calculated via MTT/WST-1 viability tests .
  • Enzyme inhibition : Urease or kinase inhibition assays use spectrophotometric monitoring (e.g., urease: ΔA₃₈₀ nm/min) .

Example IC₅₀ Data for Analogues:

Cell LineIC₅₀ (μM)Reference
HeLa (Cervical)10.0
MDA-MB-231 (Breast)15.0

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Substituent variation : Systematically modify the benzamide (e.g., replace iodine with bromine or methyl groups) and imidazo[2,1-b]thiazole moieties.
  • Pharmacophore mapping : Computational tools (e.g., molecular docking) identify critical interaction sites (e.g., hydrogen bonding with kinase ATP pockets) .
  • Bioisosteric replacement : Replace the 4-iodo group with metabolically stable alternatives (e.g., trifluoromethyl) .

Q. What strategies are employed to identify and validate molecular targets (e.g., kinases, SIRT1)?

  • Pull-down assays : Immobilized compound probes capture binding proteins from cell lysates .
  • Kinase profiling screens : Commercial panels (e.g., Eurofins) test inhibition across 100+ kinases at 1 μM .
  • CRISPR/Cas9 knockout models : Target gene deletion in cell lines confirms dependency on specific pathways (e.g., EGFR or SIRT1) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Assay standardization : Control for variables like serum concentration (e.g., FBS modulates compound solubility) .
  • Orthogonal validation : Confirm results using alternate methods (e.g., apoptosis via flow cytometry vs. caspase-3 cleavage) .
  • Artifact checks : For SIRT1 activators, avoid fluorogenic substrates prone to false positives; use native substrates like acetylated p53 .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?

  • Rodent models : Assess bioavailability (e.g., oral vs. IP administration) and blood-brain barrier penetration via LC-MS/MS quantification .
  • Xenograft models : Implant cancer cells (e.g., DU-145 prostate) subcutaneously; monitor tumor volume and compound tolerability (e.g., body weight loss <20%) .

Methodological Considerations

  • Synthetic reproducibility : Use inert atmospheres (N₂/Ar) during coupling steps to prevent oxidation of iodine .
  • Data interpretation : Correlate in vitro potency (IC₅₀) with target engagement (e.g., Western blot for phosphorylated EGFR) .
  • Counteract off-target effects : Include negative controls (e.g., scrambled siRNA) in mechanistic studies .

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